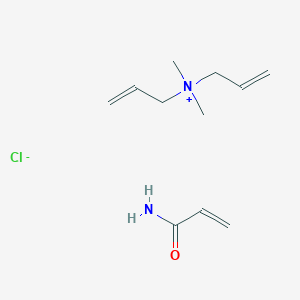

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride

Description

The compound "Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride" is a quaternary ammonium salt with a complex structure. Its primary component, dimethyl-bis(prop-2-enyl)azanium chloride (CAS 7398-69-8), is a well-known cationic monomer, often referred to as diallyldimethylammonium chloride (DADMAC) . The "prop-2-enamide" component (acrylamide, CH₂=CH–CONH₂) suggests a copolymer or hybrid structure. Instead, DADMAC is frequently copolymerized with prop-2-enoic acid (acrylic acid) to form Polyquaternium-22 (CAS 53694-17-0), a cationic polymer used in water treatment and cosmetics .

Key properties of DADMAC:

Properties

IUPAC Name |

dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N.C3H5NO.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOSBZOUUACCCN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC=C)CC=C.C=CC(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26590-05-6 | |

| Record name | Acrylamide-diallyldimethylammonium chloride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26590-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

232.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

25-35% Aqueous solution: Clear liquid with a mild odor; [BASF MSDS] | |

| Record name | Quaternium-41 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21512 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26590-05-6, 108464-53-5 | |

| Record name | Quaternium-41 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride, polymer with 2-propenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyquaternium-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Initiator Systems

The copolymerization of acrylamide and DADMAC proceeds via a free-radical mechanism, where initiators generate reactive species that propagate polymer chains. While specific initiators are not explicitly detailed in the cited sources, industry standards typically employ ammonium persulfate (APS) or azobisisobutyronitrile (AIBN) due to their efficacy in aqueous systems. The reaction involves three stages:

-

Initiation : Decomposition of the initiator to form free radicals.

-

Propagation : Sequential addition of AM and DADMAC monomers to growing polymer chains.

-

Termination : Radical recombination or disproportionation halts chain growth.

DADMAC’s quaternary ammonium group enhances water solubility, facilitating homogeneous reaction conditions, while acrylamide contributes to backbone flexibility.

Kinetic and Thermodynamic Parameters

In situ NMR studies reveal that the copolymerization follows first-order kinetics, with activation energies of 65.7 kJ/mol for lignin–AM and 69.3 kJ/mol for lignin–DADMAC systems. These values underscore the influence of steric hindrance from DADMAC’s allyl groups on reaction rates.

Table 1: Kinetic Parameters for Copolymerization

| Parameter | Acrylamide (AM) | DADMAC |

|---|---|---|

| Activation Energy (kJ/mol) | 65.7 | 69.3 |

| Conversion (%) | 96 | 68 |

| Optimal Temperature (°C) | 85 | 85 |

Optimization of Reaction Conditions

Monomer Ratios and pH Dependence

The molar ratio of AM to DADMAC critically impacts copolymer composition. A ratio of 5.5:2.4:1 (lignin:AM:DADMAC) achieves 96% AM conversion and 68% DADMAC conversion at pH 2. Acidic conditions protonate acrylamide’s amide group, enhancing its reactivity toward DADMAC’s cationic sites.

Table 2: Effect of pH on Monomer Conversion

| pH | AM Conversion (%) | DADMAC Conversion (%) |

|---|---|---|

| 2 | 96 | 68 |

| 7 | 78 | 45 |

| 10 | 62 | 32 |

Temperature and Reaction Time

Elevated temperatures (≥80°C) accelerate initiator decomposition and radical generation, reducing reaction time. At 85°C, near-complete AM conversion occurs within 4 hours , whereas DADMAC requires extended periods due to steric constraints.

Role of Additives and Inhibitors

Lignin as a Copolymerization Modifier

Kraft lignin introduces inhibitory effects by scavenging free radicals, reducing overall conversion rates. However, its inclusion alters particle size distributions, shifting from coarse (>300 μm) to colloidal (<50 μm) systems, which improves product uniformity.

Table 3: Particle Size Distribution During Reaction

| Reaction Stage | Dominant Particle Size (μm) | System Type |

|---|---|---|

| Initial | >300 | Coarse suspension |

| Mid-reaction | 10–50 | Colloidal dispersion |

| Final | <10 | Stable colloid |

Post-Polymerization Processing

Purification Techniques

Membrane filtration (2–3 nm pore size) at 3–4 bar pressure effectively removes unreacted monomers and lignin residues. Cross-flow filtration minimizes fouling, preserving polymer integrity.

Characterization Methods

-

FT-IR Spectroscopy : Confirms C=O (1650 cm⁻¹) and quaternary ammonium (1480 cm⁻¹) groups.

-

¹³C NMR : Resolves DADMAC’s allyl protons (δ 5.2–5.8 ppm) and acrylamide’s carbonyl (δ 175 ppm).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Polymerization Mechanism

The synthesis of this compound involves the copolymerization of three monomers:

- Acrylic acid (C₃H₄O₂)

- Acrylamide (C₃H₅NO)

- Dimethyldiallyl ammonium chloride (C₈H₁₆ClN)

These monomers react under controlled conditions (e.g., using initiators like peroxides or azo compounds) to form a high-molecular-weight terpolymer . The reaction involves free-radical polymerization, where the monomers’ double bonds open to form a copolymer chain .

Key Features of the Polymerization Process :

- Initiation : Free radicals from initiators (e.g., potassium persulfate) trigger monomer activation .

- Propagation : The growing polymer chain incorporates monomers via addition reactions .

- Termination : Radical recombination or transfer halts chain growth, yielding the final polymer.

Substitution Reactions

The compound’s functional groups (quaternary ammonium centers, carboxylic acids) enable substitution reactions under specific conditions:

- Nucleophilic Attack : The quaternary ammonium groups react with nucleophiles (e.g., hydroxide ions) to replace chloride counterions.

- Electrophilic Addition : The prop-2-enyl groups’ double bonds undergo addition reactions with electrophiles (e.g., halogens).

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Nucleophilic Substitution | [Cl⁻], OH⁻ | OH-substituted polymer | Alkaline pH |

| Electrophilic Addition | Br₂ | Brominated polymer | Acidic conditions |

Stability and Degradation

- Hydrolysis : Carboxylic acid groups hydrolyze in strongly acidic or basic environments.

- Oxidation : Double bonds in prop-2-enyl groups are susceptible to oxidation, forming epoxides or diols.

| Stability Parameter | Value | Source |

|---|---|---|

| pH Range | 3–12 | |

| Thermal Stability | Up to 200°C |

Comparison with Related Polymers

Scientific Research Applications

Applications in Personal Care Products

Personal Care Products : Polyquaternium-7 is extensively used in the personal care industry due to its conditioning, antistatic, and film-forming properties. It is commonly found in:

- Shampoos and Conditioners : Enhances texture and manageability.

- Hair Sprays : Provides hold while maintaining flexibility.

- Skin Care Products : Acts as a moisturizer and improves skin feel.

| Product Type | Functionality | Benefits |

|---|---|---|

| Shampoos | Conditioning | Reduces static and enhances shine |

| Conditioners | Moisturizing | Improves combability |

| Hair Sprays | Hold | Maintains style without stiffness |

| Skin Care Products | Film-forming | Provides a smooth feel |

Industrial Applications

Water Treatment : Polyquaternium-7 plays a significant role in water treatment processes, including:

- Sludge Dewatering : Helps in the removal of excess water from sludge.

- Emulsion Breaking : Aids in separating emulsified substances.

- Retention Aid : Improves the retention of solids during paper manufacturing.

Biomedical Applications

Polyquaternium-7 has been explored for various biomedical applications:

- Drug Delivery Systems : Its biocompatibility allows it to be used in controlled drug release formulations.

- Hydrogels for Wound Healing : Acts as a matrix for drug incorporation and moisture retention.

Case Study: Drug Delivery Systems

Research indicates that formulations incorporating Polyquaternium-7 can enhance the stability and release profiles of active pharmaceutical ingredients (APIs), making it a promising candidate for future drug delivery systems .

Catalysis

Polyquaternium-7 has also been utilized as a mesopore-directing agent in catalysis. It has been shown to facilitate the synthesis of hierarchical titanium silicalite-1, which is applied in the hydroxylation of phenol .

Environmental Considerations

While Polyquaternium-7 offers numerous benefits, its environmental impact must be considered. Research into its biodegradability and potential ecotoxicity is ongoing to ensure safe usage in consumer products .

Mechanism of Action

The mechanism of action of Polyquaternium-7 involves its cationic nature, which allows it to neutralize negative charges on surfaces such as hair and skin. This neutralization helps in reducing static and improving the texture and feel of personal care products . The positive charges of Polyquaternium-7 also enable it to ionically bond to hair and skin, providing conditioning and moisturizing effects .

Comparison with Similar Compounds

Polyquaternium-6 (Homopolymer of DADMAC)

Polyquaternium-22 (Copolymer with Acrylic Acid)

N,N’-Methylenebisacrylamide (Crosslinker)

- CAS : 110-26-9

- Structure : CH₂=CH–CONH–CH₂–NHCO–CH=CH₂

- Key difference : A neutral bis-acrylamide, structurally distinct from cationic DADMAC derivatives.

[2-(Methacryloyloxy)ethyl]trimethylammonium Chloride (METAC)

- CAS : 5039-78-5

- Structure: Cationic methacrylate monomer with a quaternary ammonium group.

- Applications : Ion-exchange resins, coatings .

- Key difference : Contains a methacrylate backbone instead of allyl groups, offering higher hydrolytic stability.

Data Tables

Table 1: Structural and Functional Comparison of DADMAC-Based Compounds

Table 2: Physicochemical Properties

| Property | DADMAC | Polyquaternium-6 | Polyquaternium-22 |

|---|---|---|---|

| Molecular Weight | 161.67 g/mol | ~100,000–500,000 | 233.74 g/mol |

| Charge Density | High | High | Moderate |

| Solubility | Water-soluble | Water-soluble | Water-soluble |

| Thermal Stability | Moderate | High | Moderate |

Biological Activity

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, commonly known as Polyquaternium-7, is a synthetic organic compound widely utilized in the personal care industry. Its unique properties stem from its high cationic charge density, enabling effective interactions with negatively charged surfaces such as hair and skin. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C11H21ClN2O

- Molecular Weight : 232.75 g/mol

- CAS Number : 184007-56-5

- Appearance : Clear liquid in a 25-35% aqueous solution with a mild odor.

Polyquaternium-7 functions primarily through ionic bonding due to its cationic nature. This allows it to effectively adhere to hair and skin, providing several beneficial effects:

- Antistatic Properties : Reduces static electricity in hair, enhancing manageability.

- Film Formation : Forms a protective film on surfaces, contributing to conditioning effects.

- Moisturization : Helps retain moisture in hair and skin, improving texture.

Biological Activities

Research indicates that Polyquaternium-7 exhibits various biological activities:

- Conditioning Effects : It enhances the texture and manageability of hair by reducing frizz and improving smoothness.

- Minimal Systemic Absorption : Studies suggest that the compound has low systemic absorption when applied topically, indicating a favorable safety profile for cosmetic use.

Table 1: Comparison of Biological Activities

| Activity Type | Description | Evidence Source |

|---|---|---|

| Antistatic | Reduces static electricity in hair | |

| Conditioning | Improves hair texture and manageability | |

| Moisturization | Retains moisture in hair and skin | |

| Safety Profile | Low systemic absorption; non-irritating |

Case Study 1: Hair Care Applications

A study involving the application of Polyquaternium-7 in various hair care products demonstrated significant improvements in hair smoothness and reduced static cling. Subjects reported enhanced manageability after using shampoos and conditioners containing this compound over a four-week period.

Case Study 2: Skin Compatibility

In a dermal exposure study on rats, Polyquaternium-7 was administered at doses up to 50,000 ppm for 30 days. The results indicated no significant irritation or adverse effects on skin integrity, supporting its use in topical formulations.

Research Findings

Recent studies have focused on the synthesis and applications of Polyquaternium-7:

- Synthesis : The compound is synthesized through the copolymerization of acrylamide and diallyldimethylammonium chloride via free radical polymerization methods .

- Environmental Impact : While primarily used in personal care products, research into its environmental impact is ongoing, considering its biodegradability and potential accumulation in aquatic systems .

Comparison with Similar Compounds

Polyquaternium-7 is often compared with other compounds in the polyquaternium class due to their similar applications but differing properties.

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Polyquaternium-10 | C14H28ClN3O | Higher molecular weight; better film-forming ability |

| Polyquaternium-11 | C12H24ClN3O | Enhanced conditioning properties |

| Dodecyltrimethylammonium chloride | C12H28ClN | Stronger antimicrobial activity but less conditioning |

Polyquaternium-7 stands out due to its balanced properties of conditioning and antimicrobial activity without significant irritation potential, making it particularly suitable for personal care applications.

Q & A

Basic: What are the primary synthetic routes for Dimethyl-bis(prop-2-enyl)azanium;prop-2-enamide;chloride, and how can reaction efficiency be assessed?

Methodological Answer:

The synthesis of quaternary ammonium salts like this compound typically involves alkylation of tertiary amines with allyl halides (e.g., allyl chloride) under controlled pH and temperature. Efficiency is evaluated via yield optimization using kinetic studies and purity analysis via HPLC or GC-MS. For allyl-group incorporation, monitor reaction progress using H NMR to track proton shifts near the azanium center. Reaction conditions (e.g., solvent polarity, stoichiometry) should be systematically varied to minimize side products like over-alkylated species. Refer to CRDC subclass RDF2050112 for reactor design principles to scale reactions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- Structural Confirmation: Use H/C NMR to resolve allyl and azanium proton environments (e.g., δ ~3.5–4.5 ppm for allyl protons). X-ray crystallography (as in ) can confirm stereochemistry and counterion placement .

- Purity Analysis: Employ reverse-phase HPLC with UV detection (λ ~210 nm for chloride ions) or ion chromatography for chloride quantification. Mass spectrometry (ESI-MS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm). Cross-validate results to ensure consistency .

Advanced: How can researchers employ design of experiments (DoE) to optimize reaction conditions for this compound?

Methodological Answer:

Apply factorial design to screen variables (e.g., temperature, solvent, catalyst loading) and identify critical factors. For example, a central composite design (CCD) optimizes yield by modeling nonlinear interactions between variables. Use response surface methodology (RSM) to predict optimal conditions (e.g., 60°C, 1:3 amine:allyl halide ratio). Statistical software (e.g., JMP, Minitab) aids in data analysis, reducing trial-and-error approaches. CRDC subclass RDF2050108 emphasizes process simulation for parameter tuning .

Advanced: What computational approaches are recommended for predicting the reactivity and stability of this compound under varying conditions?

Methodological Answer:

- Reactivity Prediction: Use density functional theory (DFT) to model allyl-group electrophilicity and azanium charge distribution. Transition-state calculations (e.g., NEB method) can reveal hydrolysis pathways under acidic/basic conditions.

- Stability Analysis: Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess hygroscopicity and thermal decomposition thresholds. Tools like Gaussian or ORCA integrate with experimental data from TGA/DSC studies. ICReDD’s quantum-chemical reaction path search methods are critical for narrowing experimental conditions .

Advanced: How should discrepancies in reported thermodynamic data (e.g., solubility, degradation kinetics) for this compound be addressed methodologically?

Methodological Answer:

- Data Reconciliation: Replicate studies using standardized protocols (e.g., IUPAC guidelines) to isolate variables like humidity or impurity levels.

- Cross-Validation: Combine isothermal titration calorimetry (ITC) for solubility with accelerated stability testing (e.g., 40°C/75% RH for degradation kinetics). Apply multivariate analysis to identify confounding factors (e.g., counterion hydration effects).

- Theoretical Frameworks: Use the ICReDD feedback loop, where experimental data refine computational models to resolve contradictions (e.g., conflicting activation energies) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., allyl chloride).

- First Aid: Immediate flushing with water for exposure; consult safety data sheets (SDS) for antidotes (e.g., recommends physician consultation for ingestion) .

Advanced: How can membrane separation technologies improve purification of this compound from reaction mixtures?

Methodological Answer:

Nanofiltration (NF) membranes with tailored pore sizes (1–10 nm) selectively separate the target compound from smaller byproducts (e.g., unreacted allyl chloride). Optimize transmembrane pressure and pH to enhance flux and rejection rates. CRDC subclass RDF2050104 highlights advancements in membrane materials (e.g., polyamide composites) for ionic species .

Advanced: What strategies mitigate experimental bias when studying this compound’s bioactivity in interdisciplinary research?

Methodological Answer:

- Blinding: Use coded samples in bioassays to prevent observer bias.

- Negative Controls: Include vehicle-only (e.g., DMSO) and structurally analogous inactive compounds.

- Statistical Rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance. Tools like Prism or R ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.